Cathepsin D and E FRET Substrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

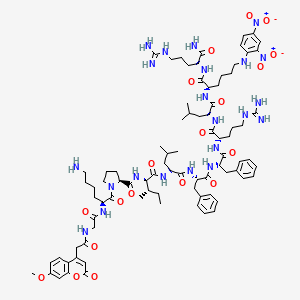

C85H122N22O19 |

|---|---|

Poids moléculaire |

1756.0 g/mol |

Nom IUPAC |

(2S)-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C85H122N22O19/c1-8-51(6)73(104-81(118)67-30-21-39-105(67)83(120)62(27-15-17-35-86)96-71(109)48-95-70(108)44-54-45-72(110)126-69-47-56(125-7)32-33-57(54)69)82(119)103-64(41-50(4)5)78(115)101-66(43-53-24-13-10-14-25-53)80(117)102-65(42-52-22-11-9-12-23-52)79(116)99-61(29-20-38-94-85(90)91)76(113)100-63(40-49(2)3)77(114)98-60(75(112)97-59(74(87)111)28-19-37-93-84(88)89)26-16-18-36-92-58-34-31-55(106(121)122)46-68(58)107(123)124/h9-14,22-25,31-34,45-47,49-51,59-67,73,92H,8,15-21,26-30,35-44,48,86H2,1-7H3,(H2,87,111)(H,95,108)(H,96,109)(H,97,112)(H,98,114)(H,99,116)(H,100,113)(H,101,115)(H,102,117)(H,103,119)(H,104,118)(H4,88,89,93)(H4,90,91,94)/t51-,59+,60-,61-,62-,63-,64-,65-,66-,67-,73-/m0/s1 |

Clé InChI |

RABBIMDUAQIKTD-JBIAUFKZSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cathepsin D and E FRET Substrates for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles underlying the use of Förster Resonance Energy Transfer (FRET) substrates for the specific and sensitive detection of Cathepsin D and Cathepsin E activity. Cathepsins D and E are aspartic proteases that play crucial roles in various physiological and pathological processes, making them important targets for research and therapeutic development.

Core Principles of FRET-Based Protease Assays

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1][2] This process is highly dependent on the distance between the two molecules, typically occurring over distances of 1-10 nanometers.[2][3] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it an extremely sensitive "spectroscopic ruler".[1][4]

In the context of protease assays, a FRET substrate consists of a peptide sequence specifically recognized and cleaved by the target protease. This peptide is flanked by a donor fluorophore and an acceptor molecule (quencher). When the substrate is intact, the donor and acceptor are in close proximity, allowing for efficient FRET. Upon excitation of the donor, the energy is transferred to the acceptor, resulting in minimal fluorescence emission from the donor and, in the case of a quencher, no fluorescence from the acceptor.[5]

Proteolytic cleavage of the peptide substrate by the target enzyme, such as Cathepsin D or E, separates the donor and acceptor. This separation disrupts FRET, leading to an increase in the donor's fluorescence emission and a decrease in the acceptor's emission (if it was fluorescent). This change in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored in real-time to determine kinetic parameters.

Cathepsin D and E: Key Characteristics

Cathepsin D and Cathepsin E are both aspartic proteases, a class of enzymes that utilize two aspartate residues in their active site for catalysis. They are primarily located in the endo-lysosomal compartments and are optimally active at an acidic pH.[6][7]

-

Cathepsin D (CTSD) is a ubiquitous lysosomal endopeptidase involved in bulk protein degradation, antigen processing, and the activation of hormones and growth factors.[6] Its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases like Alzheimer's.[6] The optimal pH for Cathepsin D activity is around 4.0, though it can retain some activity at neutral pH.[6][7]

-

Cathepsin E (CTSE) is a non-lysosomal aspartic protease primarily found in immune cells such as dendritic cells, macrophages, and B cells.[4] It plays a crucial role in the processing of antigens for presentation on MHC class II molecules, a key step in initiating an adaptive immune response.[4] Similar to Cathepsin D, it has an acidic pH optimum.

Quantitative Data for Cathepsin D and E FRET Substrates

The selection of an appropriate FRET substrate is critical for the development of a sensitive and specific assay. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are key indicators of a substrate's suitability. A lower Km value indicates a higher binding affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.

Table 1: Kinetic Parameters of FRET Substrates for Cathepsin D and E

| Enzyme | FRET Substrate Sequence | Donor/Acceptor Pair | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Optimal pH | Reference |

| Cathepsin D | MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-γ-NH2 | MOCAc/Dnp | - | - | 15.6 | Acidic | [8] |

| Cathepsin D | MOCAc-Gly-Lys-Pro-Ile-Ile-Phe-Phe-Arg-Leu-Lys(Dnp)-γ-NH2 | MOCAc/Dnp | - | - | 16.3 | Acidic | [8] |

| Cathepsin D | Abz-Ala-Ile-Ala-Phe-Phe-Ser-Arg-Gln-EDDnp | Abz/EDDnp | 0.27 | 16.25 | 60.185 | - | [9] |

| Cathepsin E | MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-γ-NH2 | MOCAc/Dnp | - | - | 10.9 | Acidic | [8] |

| Cathepsin E | MOCAc-Gly-Lys-Pro-Ile-Ile-Phe-Phe-Arg-Leu-Lys(Dnp)-γ-NH2 | MOCAc/Dnp | - | - | 12.2 | Acidic | [8] |

| Cathepsin E | Mca-Ala-Gly-Phe-Ser-Leu-Pro-Ala-Lys(Dnp)-DArg-CONH2 | Mca/Dnp | 19.37 | 322.5 | 16.65 | 4.0 | [3] |

Note: '-' indicates data not available in the cited sources.

Table 2: IC50 Values of Inhibitors for Cathepsin D and E

| Enzyme | Inhibitor | FRET Substrate Used | IC50 | Reference |

| Cathepsin D | Pepstatin A | SensoLyte® 520 Cathepsin D Assay Kit | 0.75 nM | [10] |

| Cathepsin E | Pepstatin A | CS Substrate 1 | 0.055 nM | [11] |

Experimental Protocols

The following are generalized protocols for performing Cathepsin D and E FRET-based assays. Specific details may need to be optimized based on the particular enzyme, substrate, and experimental setup.

General Kinetic Assay Protocol

This protocol outlines the steps to determine the kinetic parameters of a FRET substrate with Cathepsin D or E.

Materials:

-

Recombinant human Cathepsin D or E

-

FRET peptide substrate

-

Assay Buffer: For Cathepsin D and E, a common buffer is 50 mM sodium acetate (B1210297), pH 4.0.[1]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.0.

-

Prepare the Enzyme Solution: Dilute the recombinant Cathepsin D or E to the desired concentration in the assay buffer. The final enzyme concentration should be optimized for a linear reaction rate over the desired time course.

-

Prepare the Substrate Solutions: Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO). Create a series of dilutions of the substrate in the assay buffer to cover a range of concentrations around the expected Km value.

-

Set up the Reaction: In a 96-well black microplate, add the enzyme solution to each well.

-

Initiate the Reaction: Add the substrate solutions to the wells to start the reaction. The final volume in each well should be consistent.

-

Monitor Fluorescence: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the donor fluorophore. Record the fluorescence intensity at regular intervals over a set period.

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Calculate kcat from the equation Vmax = kcat * [E], where [E] is the enzyme concentration.

-

References

- 1. A fluorogenic, peptide-based probe for the detection of Cathepsin D in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.viamedica.pl [journals.viamedica.pl]

- 3. tmhri.technologypublisher.com [tmhri.technologypublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Cathepsin D overexpressed by cancer cells can enhance apoptosis-dependent chemo-sensitivity independently of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of new fluorogenic substrates for the rapid and sensitive assay of cathepsin E and cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate specificity of human cathepsin D using internally quenched fluorescent peptides derived from reactive site loop of kallistatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. anaspec.com [anaspec.com]

- 11. bpsbioscience.com [bpsbioscience.com]

The Core Mechanism of FRET-Based Protease Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, practical applications, and methodologies of Förster Resonance Energy Transfer (FRET)-based protease assays. These powerful tools are indispensable for studying enzyme kinetics, screening for inhibitors, and elucidating the role of proteases in complex biological processes.

Core Principles of FRET-Based Protease Assays

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[1][2] In the context of protease assays, a synthetic peptide substrate is designed to contain a specific cleavage site for the protease of interest. This peptide is flanked by a FRET donor and acceptor pair.

In the intact substrate, the donor and acceptor are held in close proximity, allowing for efficient FRET to occur upon excitation of the donor. This results in the quenching of the donor's fluorescence and a sensitized emission from the acceptor (if it is also a fluorophore). When a protease recognizes and cleaves the peptide sequence, the donor and acceptor are separated. This disruption of FRET leads to an increase in the donor's fluorescence emission and a decrease in the acceptor's emission, providing a measurable signal that is directly proportional to the protease activity.[1]

The efficiency of FRET (E) is exquisitely sensitive to the distance (r) between the donor and acceptor, as described by the Förster equation:

E = 1 / (1 + (r/R₀)⁶)

where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.[3] This sixth-power dependence on distance makes FRET a highly sensitive "spectroscopic ruler."[4]

Key Components of a FRET-Based Protease Assay:

-

Protease-Specific Peptide Substrate: A short peptide sequence that is specifically recognized and cleaved by the target protease.

-

FRET Donor: A fluorophore that absorbs light at a specific excitation wavelength and can transfer its energy to an acceptor.

-

FRET Acceptor: A chromophore that can accept the energy from the donor. The acceptor can be a fluorophore (emitting light at a longer wavelength) or a non-fluorescent quencher.[5]

Quantitative Data for Common FRET Pairs

The selection of an appropriate FRET pair is critical for the sensitivity and accuracy of the assay. Key parameters to consider are the Förster distance (R₀), the quantum yield of the donor (QY), and the extinction coefficient of the acceptor (ε). A higher R₀ value generally leads to a more efficient energy transfer.

Below is a table summarizing the photophysical properties of commonly used FRET pairs in protease assays.

| Donor | Acceptor/Quencher | Förster Distance (R₀) (Å) | Donor Quantum Yield (QY) | Acceptor Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Fluorescent Proteins | ||||

| ECFP | EYFP | 49 | 0.40 | 83,400 |

| mCerulean | mVenus | 57 | 0.62 | 92,200 |

| mTurquoise2 | mVenus | 56 | 0.93 | 92,200 |

| TagGFP2 | TagRFP | 57 | 0.61 | 100,000 |

| Organic Dyes | ||||

| EDANS | DABCYL | 33 | 0.19 | 17,300 |

| FAM (Fluorescein) | TAMRA | 55 | 0.93 | 95,000 |

| Fluorescein | Tetramethylrhodamine | 55 | 0.93 | 95,000 |

| Cy3 | Cy5 | 54 | 0.15 | 250,000 |

| Abz | 3-Nitrotyrosine | 26 | 0.40 | 4,360 |

| 5-FAM | QXL™ 520 | 51 | 0.93 | 90,000 |

| Coumarin 343 | TAMRA | 46 | 0.73 | 95,000 |

Note: R₀, QY, and ε values can vary depending on the local environment and conjugation chemistry. The values presented here are representative.

Experimental Protocols

This section provides detailed methodologies for performing FRET-based protease assays, including a general protocol, a specific example for caspase-3, and a protocol for inhibitor screening.

General Protocol for a FRET-Based Protease Assay

This protocol provides a general framework that can be adapted for various proteases.

Materials:

-

Purified protease of interest

-

FRET-labeled peptide substrate specific for the protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20; buffer composition should be optimized for the specific protease)

-

Microplate reader with fluorescence detection capabilities

-

96-well or 384-well black microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the purified protease in an appropriate buffer.

-

Prepare the assay buffer and bring it to the optimal reaction temperature.

-

-

Assay Setup:

-

In a microplate, add the desired volume of assay buffer to each well.

-

Add the protease to the sample wells at the desired final concentration. For control wells, add an equivalent volume of buffer.

-

Pre-incubate the plate at the optimal reaction temperature for 5-10 minutes.

-

-

Initiation of the Reaction:

-

Add the FRET peptide substrate to all wells to initiate the reaction. The final substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate kinetic measurements.

-

Mix the contents of the wells thoroughly, avoiding the introduction of air bubbles.

-

-

Data Acquisition:

-

Immediately place the microplate in the fluorescence reader.

-

Measure the fluorescence intensity of the donor (and acceptor, if applicable) at appropriate excitation and emission wavelengths.

-

For kinetic assays, record the fluorescence signal at regular intervals over a defined period. For endpoint assays, measure the fluorescence after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the background fluorescence from the control wells.

-

For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the reaction velocity against the substrate concentration to determine the kinetic parameters Km and Vmax using Michaelis-Menten analysis.

-

Specific Protocol for Caspase-3 Activity Assay

This protocol is tailored for measuring the activity of caspase-3, a key executioner of apoptosis.

Materials:

-

Recombinant human Caspase-3

-

Caspase-3 FRET substrate (e.g., Ac-DEVD-AMC, where AMC is a fluorogenic group)

-

Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Cell lysate (if measuring activity in biological samples)

Procedure:

-

Sample Preparation:

-

If using cell lysates, induce apoptosis in the cell culture using a known stimulus.

-

Lyse the cells in a suitable lysis buffer and quantify the protein concentration.

-

-

Assay Setup:

-

In a 96-well black plate, add 50 µL of 2x Caspase Assay Buffer to each well.

-

Add 50-200 µg of cell lysate or the desired amount of purified caspase-3 to the sample wells.

-

For background controls, add 50 µL of cell lysis buffer.

-

-

Reaction and Measurement:

-

Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

Protocol for Protease Inhibitor Screening

This protocol is designed for high-throughput screening of potential protease inhibitors.

Materials:

-

Purified protease

-

FRET-labeled peptide substrate

-

Assay Buffer

-

Compound library of potential inhibitors dissolved in DMSO

-

96-well or 384-well black microplates

Procedure:

-

Assay Setup:

-

In a microplate, add the protease solution to all wells except the negative control.

-

Add the test compounds from the library to the sample wells at the desired final concentration (typically 1-10 µM). Add an equivalent volume of DMSO to the positive control wells.

-

Add assay buffer to the negative control wells.

-

-

Pre-incubation:

-

Pre-incubate the plate at room temperature or 37°C for 15-30 minutes to allow the inhibitors to bind to the protease.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Incubate for a fixed period (for endpoint assays) or immediately start kinetic measurements in a microplate reader.

-

Measure the fluorescence intensity as described in the general protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound using the formula: % Inhibition = [1 - (Fluorescence_sample / Fluorescence_positive_control)] x 100

-

Identify "hits" as compounds that show inhibition above a certain threshold.

-

Perform dose-response experiments for the hit compounds to determine their IC₅₀ values.

-

Visualizations of Mechanisms and Pathways

The following diagrams, generated using Graphviz, illustrate the core concepts and applications of FRET-based protease assays.

Core Mechanism of a FRET-Based Protease Assay

References

- 1. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]

- 2. ulab360.com [ulab360.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 5. pubs.acs.org [pubs.acs.org]

The Physiological Roles of Cathepsin D and E in Cellular Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsins D and E are aspartic proteases that play critical, albeit distinct, roles in maintaining cellular homeostasis. While Cathepsin D is a ubiquitous lysosomal enzyme central to protein turnover and cellular degradation pathways, Cathepsin E exhibits a more restricted expression pattern, primarily in immune cells, and is involved in specialized functions such as antigen presentation. Dysregulation of both proteases has been implicated in a variety of pathological conditions, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core physiological functions of Cathepsin D and E, supported by quantitative data, detailed experimental methodologies, and visual representations of their involvement in key cellular signaling pathways.

Core Functions and Substrates

Cathepsin D (CTSD)

Cathepsin D is a soluble lysosomal endopeptidase that is ubiquitously expressed in human tissues.[1] Its primary function is the metabolic degradation of intracellular proteins.[1] Beyond its canonical role in bulk protein turnover, Cathepsin D is involved in a multitude of specific cellular processes, including the activation and degradation of polypeptide hormones and growth factors, processing of enzymatic precursors, and regulation of programmed cell death.[1][2]

Key Physiological Roles of Cathepsin D:

-

Protein Homeostasis and Autophagy: Cathepsin D is a key player in the autophagy-lysosome pathway, responsible for degrading long-lived proteins and cellular organelles to maintain cellular homeostasis.

-

Apoptosis: Under certain cellular stress conditions, Cathepsin D can be released from the lysosome into the cytosol, where it can initiate a caspase-independent apoptotic cascade.[3] It has been shown to cleave Bid, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[4]

-

Neurodegeneration: In neuronal cells, Cathepsin D is crucial for the clearance of aggregation-prone proteins such as amyloid-beta and alpha-synuclein.[1] Its dysfunction is linked to several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

-

Cancer Progression: Overexpression and secretion of pro-Cathepsin D are associated with increased tumor growth, invasion, and metastasis in various cancers, including breast cancer.[5]

Cathepsin E (CTSE)

Cathepsin E is a non-lysosomal aspartic protease primarily found in immune cells such as dendritic cells, B cells, and macrophages, as well as in some epithelial cells of the gastrointestinal tract.[6] Unlike the ubiquitously expressed Cathepsin D, Cathepsin E has more specialized functions.

Key Physiological Roles of Cathepsin E:

-

Antigen Presentation: Cathepsin E plays a crucial role in the processing of exogenous antigens within the endosomal compartments of antigen-presenting cells (APCs).[7] It degrades protein antigens into smaller peptides that can be loaded onto MHC class II molecules for presentation to CD4+ T cells.[7][8]

-

Immune Regulation: Through its role in antigen processing, Cathepsin E is integral to the initiation and regulation of the adaptive immune response.

-

Apoptosis: While less studied than Cathepsin D in this context, Cathepsin E has also been implicated in neuronal apoptosis.[6]

Data Presentation

Table 1: Kinetic Parameters of Cathepsin D with Various Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Phe-Ala-Ala-Phe(NO₂)-Phe-Val-Leu-OM4P | 7.1 | 2.9 | 4.08 x 10⁵ | [9] |

| Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO₂)-Tyr-Leu-Leu | - | - | 1.3 x 10⁶ | [10] |

| Lys-Pro-Ile-Glu-Phe*Nph-Arg-Leu | - | - | 0.92 x 10⁶ | [11] |

| Abz-Ala-Ile-Ala-Phe-Phe-Ser-Arg-Gln-EDDnp | 0.27 | 16.25 | 6.02 x 10⁷ | [5] |

Note: Kinetic parameters can vary depending on experimental conditions such as pH and temperature.

Table 2: Kinetic Parameters of Cathepsin E with a Selective Substrate

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| MOCAc-Gly-Ser-Pro-Ala-Phe-Leu-Ala-Lys(Dnp)-D-Arg-NH₂ | - | - | 8,000 - 11,000 | [12] |

Note: This substrate was shown to be highly selective for Cathepsin E over Cathepsin D and pepsin.

Table 3: Relative mRNA Expression of Cathepsin D and E in Human Tissues

| Tissue | Cathepsin D (CTSD) - RPKM | Cathepsin E (CTSE) - Relative Expression vs. Normal Esophagus | Source |

| Lung | 302.1 | - | [13] |

| Kidney | 273.0 | - | [13] |

| Barrett's Esophagus | - | >1,000-fold higher | [14][15][16] |

| Esophageal Adenocarcinoma | - | Lower than Barrett's, but higher than normal | [14][15][16] |

Note: RPKM (Reads Per Kilobase of transcript, per Million mapped reads) is a measure of mRNA expression. The Cathepsin E data is presented as a fold-change relative to normal esophageal tissue due to the nature of the source data.

Experimental Protocols

Protocol 1: Fluorometric Assay for Cathepsin D Activity in Apoptotic Cells

This protocol is adapted from commercially available kits and published literature.[17][18][19]

Materials:

-

96-well microplate, black, flat-bottom

-

Fluorometric microplate reader (Ex/Em = 328/460 nm)

-

CD Cell Lysis Buffer (e.g., from a commercial kit)

-

CD Reaction Buffer (e.g., from a commercial kit)

-

Cathepsin D Substrate (e.g., GKPILFFRLK(Dnp)-DR-NH₂ labeled with MCA)

-

Protein concentration assay kit (e.g., BCA or Bradford)

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Control and treated cell cultures

Procedure:

-

Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control group.

-

Cell Lysis: a. Harvest approximately 1 x 10⁶ cells by centrifugation. b. Wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in 200 µL of chilled CD Cell Lysis Buffer. d. Incubate on ice for 10 minutes. e. Centrifuge at top speed in a microcentrifuge for 5 minutes at 4°C to pellet insoluble material. f. Collect the supernatant (cell lysate) and determine the protein concentration.

-

Assay Reaction: a. In a 96-well plate, add 5-50 µL of cell lysate to each well. Adjust the volume to 50 µL with CD Cell Lysis Buffer. It is recommended to use equal amounts of protein for each sample. b. Prepare a master mix of the Reaction Mix containing CD Reaction Buffer and the Cathepsin D substrate according to the manufacturer's instructions. c. Add 50 µL of the Reaction Mix to each well containing the cell lysate.

-

Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light. b. Measure the fluorescence at Ex/Em = 328/460 nm.

-

Data Analysis: Express Cathepsin D activity as relative fluorescence units (RFU) per microgram of protein. Compare the activity between control and treated (apoptotic) cells.

Protocol 2: In Vitro MHC Class II Antigen Presentation Assay

This protocol provides a general framework for assessing the role of Cathepsin E in antigen presentation, based on established methods.[17][18]

Materials:

-

Antigen-presenting cells (APCs), e.g., dendritic cells or B-cell lymphoma line (A20)

-

Antigen of interest (e.g., ovalbumin, OVA)

-

Antigen-specific CD4+ T-cell hybridoma (e.g., DO11.10 for OVA)

-

Complete cell culture medium

-

Cathepsin E inhibitor (pepstatin A can be used, though it also inhibits Cathepsin D) or a more specific inhibitor if available.

-

ELISA kit for detecting T-cell activation (e.g., IL-2)

-

96-well cell culture plates

Procedure:

-

APC Preparation: Culture APCs to an appropriate density in a 96-well plate.

-

Inhibitor Treatment (Optional): Pre-incubate a subset of APCs with a Cathepsin E inhibitor for a designated time to assess its effect on antigen processing.

-

Antigen Loading: Add the antigen (e.g., OVA) at various concentrations to the wells containing the APCs. Include control wells with no antigen.

-

Co-culture: After an appropriate incubation time for antigen uptake and processing (typically a few hours), add the antigen-specific CD4+ T-cell hybridoma to the wells.

-

Incubation: Co-culture the APCs and T-cells for 24-48 hours to allow for T-cell activation.

-

T-cell Activation Readout: a. Collect the culture supernatant from each well. b. Perform an ELISA to quantify the concentration of a cytokine indicative of T-cell activation, such as IL-2.

-

Data Analysis: Plot the concentration of the secreted cytokine against the antigen concentration. A reduction in cytokine production in the presence of a Cathepsin E inhibitor would suggest a role for this enzyme in the processing and presentation of the specific antigen.

Signaling Pathways and Workflows

Cathepsin D in Apoptosis

Cathepsin D can be released from the lysosome into the cytosol in response to various apoptotic stimuli. In the cytosol, it can cleave the pro-apoptotic protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, promoting the oligomerization of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c in the cytosol then contributes to the formation of the apoptosome and the activation of caspase-9, ultimately leading to the execution of apoptosis.

Cathepsin E in MHC Class II Antigen Presentation

Exogenous antigens are taken up by antigen-presenting cells (APCs) into endosomes. As the endosome matures and acidifies, proteases, including Cathepsin E, become active and degrade the antigen into smaller peptides. Concurrently, MHC class II molecules are transported from the endoplasmic reticulum, associated with the invariant chain (Ii). In the endosomal compartment, the invariant chain is proteolytically cleaved, leaving a small fragment called CLIP in the peptide-binding groove of the MHC class II molecule. Cathepsin E contributes to the degradation of the antigen, and other proteases are involved in processing the invariant chain. Subsequently, HLA-DM facilitates the exchange of CLIP for an antigenic peptide. The stable peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T cells.

References

- 1. Cathepsin D—Managing the Delicate Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Regulatory role of cathepsin D in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysosome-mediated apoptosis is associated with cathepsin D-specific processing of bid at Phe24, Trp48, and Phe183 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. research.unipd.it [research.unipd.it]

- 7. Antigen processing for presentation by class II major histocompatibility complex requires cleavage by cathepsin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of cathepsin E in exogenous antigen processing in primary cultured murine microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An improved cathepsin-D substrate and assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Microinjection of Cathepsin D Induces Caspase-Dependent Apoptosis in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autophagy triggers CTSD (cathepsin D) maturation and localization inside cells to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. immudex.com [immudex.com]

- 14. High Expression of Cathepsin E in Tissues but Not Blood of Patients with Barrett's Esophagus and Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High Expression of Cathepsin E in Tissues but Not Blood of Patients with Barrett’s Esophagus and Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High Expression of Cathepsin E in Tissues but Not Blood of Patients with Barrett’s Esophagus and Adenocarcinoma | springermedizin.de [springermedizin.de]

- 17. abcam.com [abcam.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. protocols.io [protocols.io]

Determining the Substrate Specificity of Cathepsin D: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the substrate specificity of Cathepsin D, a lysosomal aspartic protease implicated in various physiological and pathological processes, including cancer and neurodegenerative diseases. This document outlines the core principles of Cathepsin D substrate recognition, presents quantitative data on known cleavage sites, details key experimental protocols for substrate identification, and illustrates relevant biological pathways and workflows.

Introduction to Cathepsin D and Its Substrate Specificity

Cathepsin D (CD) is a crucial endopeptidase primarily active within the acidic environment of lysosomes, where it contributes to bulk protein degradation.[1] However, it is also secreted into the extracellular space and can retain some activity at neutral pH, expanding its functional roles beyond the lysosome.[2] The catalytic activity of Cathepsin D is mediated by two aspartic acid residues in its active site.[1] Understanding its substrate specificity is paramount for elucidating its biological functions and for the development of targeted therapeutics.

Cathepsin D typically recognizes and cleaves peptide bonds within a stretch of up to eight amino acid residues.[3] Its specificity is largely dictated by the physicochemical properties of the amino acids surrounding the scissile bond. A strong preference for hydrophobic and aromatic residues at the P1 and P1' positions (the amino acids flanking the cleavage site) is a hallmark of Cathepsin D.[4][5][6]

Quantitative Analysis of Cathepsin D Cleavage Sites

Extensive research using proteomic approaches has identified numerous Cathepsin D cleavage sites in a variety of protein substrates. Analysis of these sites reveals a clear pattern of amino acid preference. The following table summarizes the cleavage site specificity of human Cathepsin D, compiled from a large-scale study that identified 569 cleavage sites across 12 different proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

| Substrate Protein | Total Cleavage Sites Identified | P1 Residue Frequency (Top 5) | P1' Residue Frequency (Top 5) | P2 Residue Frequency (Top 5) | P2' Residue Frequency (Top 5) |

| Bovine Serum Albumin (BSA) | 105 | L (25%), F (18%), Y (10%), A (8%), V (7%) | A (15%), L (12%), V (11%), F (9%), K (7%) | A (14%), V (11%), L (10%), K (8%), E (7%) | L (13%), A (12%), V (10%), S (8%), T (7%) |

| Human Serum Albumin (HSA) | 89 | L (28%), F (20%), Y (12%), A (9%), V (6%) | L (14%), A (13%), V (10%), F (8%), K (7%) | A (15%), L (12%), V (9%), K (8%), E (7%) | A (14%), L (11%), V (9%), S (8%), T (7%) |

| Porcine Serum Albumin (PSA) | 95 | L (26%), F (19%), Y (11%), A (8%), V (7%) | A (16%), L (13%), V (11%), F (9%), K (6%) | V (13%), A (12%), L (11%), K (8%), E (6%) | L (12%), A (11%), V (10%), S (9%), T (7%) |

| Transferrin (TF) | 68 | F (22%), L (20%), Y (15%), W (8%), M (6%) | V (18%), L (15%), A (12%), I (9%), F (7%) | V (16%), A (13%), L (11%), I (9%), P (7%) | A (15%), S (12%), V (11%), T (9%), L (8%) |

| Hemoglobin (HB) | 55 | F (31%), L (25%), Y (18%), V (8%), A (5%) | L (20%), F (15%), V (12%), A (10%), M (8%) | L (18%), V (15%), A (12%), F (9%), K (7%) | A (17%), L (14%), V (11%), S (9%), F (7%) |

| Aldo-keto reductase family (AKR) | 63 | L (30%), F (21%), Y (14%), A (10%), V (8%) | A (17%), L (14%), V (12%), I (9%), F (7%) | A (16%), V (14%), L (12%), S (9%), E (7%) | V (15%), A (13%), L (11%), S (9%), T (8%) |

| Glutathione S-transferase (GST) | 48 | L (32%), F (25%), Y (16%), V (9%), A (6%) | L (18%), A (15%), V (13%), F (10%), I (8%) | V (17%), L (15%), A (13%), I (10%), P (8%) | A (16%), V (14%), L (12%), S (10%), T (7%) |

| Cathepsin D (autolysis) | 34 | F (29%), L (24%), Y (18%), W (9%), M (7%) | L (22%), F (17%), V (14%), A (11%), I (9%) | L (20%), V (16%), A (14%), Y (10%), F (8%) | V (18%), L (15%), A (13%), F (10%), S (9%) |

| Trypsin | 7 | F (43%), L (29%), Y (14%), W (14%) | L (43%), V (29%), A (14%), F (14%) | V (43%), A (29%), L (14%), G (14%) | A (43%), L (29%), V (14%), G (14%) |

| Chymotrypsin | 5 | F (60%), Y (40%) | L (60%), V (40%) | A (60%), L (40%) | V (60%), A (40%) |

Experimental Protocols for Substrate Identification

Several robust methods are employed to identify Cathepsin D substrates and their precise cleavage sites. These techniques generally involve incubating a protein mixture with active Cathepsin D, followed by mass spectrometry-based analysis to identify the resulting peptide fragments.

Proteomic Identification of Cleavage Sites (PICS) using LC-MS/MS

This is a powerful and widely used method for the unbiased identification of protease cleavage sites in complex protein mixtures.[4][7]

Methodology:

-

Protein Substrate Preparation:

-

Obtain purified target proteins or complex protein lysates (e.g., from cells or tissues).

-

Quantify the total protein concentration using a standard method (e.g., BCA assay).

-

-

In vitro Cleavage Reaction:

-

In a microcentrifuge tube, combine the protein substrate (e.g., 50 µg) with purified human Cathepsin D (e.g., 1:100 to 1:1000 enzyme-to-substrate ratio by weight).

-

Use an acidic reaction buffer, such as 100 mM sodium acetate, pH 4.5.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1 to 16 hours), which may require optimization depending on the substrate.

-

As a negative control, prepare an identical reaction mixture containing a specific Cathepsin D inhibitor, such as Pepstatin A (1 µM), or heat-inactivated enzyme.

-

-

Sample Preparation for Mass Spectrometry:

-

Stop the reaction by adding a denaturing agent, such as 8 M urea, or by boiling in SDS-PAGE loading buffer.

-

(Optional) Separate the reaction products by SDS-PAGE to visualize cleavage.

-

For in-solution digestion, reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.

-

Perform a buffer exchange to a suitable buffer for tryptic digestion (e.g., 50 mM ammonium (B1175870) bicarbonate).

-

Digest the protein mixture with sequencing-grade trypsin overnight at 37°C. Trypsin is used to generate peptides of a suitable size for MS analysis, while the Cathepsin D-generated termini will be identified as non-tryptic.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Acidify the peptide mixture with formic acid.

-

Analyze the peptides by LC-MS/MS. A reversed-phase liquid chromatography system is used to separate the peptides before they are introduced into the mass spectrometer.

-

The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then select precursor ions for fragmentation to determine their amino acid sequence (MS2 scan).

-

-

Data Analysis:

-

Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.

-

Crucially, configure the search parameters to allow for non-tryptic or semi-tryptic cleavages. This will enable the identification of peptides with N- or C-termini generated by Cathepsin D.

-

Compare the results from the Cathepsin D-treated sample with the negative control. Peptides that are unique to or significantly more abundant in the treated sample represent Cathepsin D cleavage products.

-

The identified non-tryptic termini define the P1 and P1' residues of the Cathepsin D cleavage sites.

-

Two-Dimensional Difference Gel Electrophoresis (2D-DIGE)

2D-DIGE is a fluorescence-based method that allows for the quantitative comparison of protein spots in 2D gels, making it suitable for identifying proteins that are degraded by Cathepsin D.[7]

Methodology:

-

Sample Preparation and Labeling:

-

Prepare two protein lysate samples: one to be treated with Cathepsin D ("treated") and one as a control ("untreated").

-

Label the "treated" sample with one fluorescent CyDye (e.g., Cy5) and the "untreated" sample with another (e.g., Cy3), according to the manufacturer's instructions. A pooled internal standard labeled with a third dye (e.g., Cy2) can also be included for improved accuracy.

-

-

In vitro Cleavage:

-

Incubate the "treated" sample with active Cathepsin D in an appropriate acidic buffer at 37°C.

-

Incubate the "untreated" sample under the same conditions but without the enzyme or with an inhibitor.

-

-

Two-Dimensional Gel Electrophoresis:

-

Combine the labeled samples.

-

Perform isoelectric focusing (IEF) to separate the proteins based on their isoelectric point (pI).

-

In the second dimension, separate the proteins by molecular weight using SDS-PAGE.

-

-

Image Analysis:

-

Scan the gel at the different wavelengths corresponding to the CyDyes used.

-

Use specialized software to overlay the images and quantify the fluorescence intensity of each protein spot.

-

Look for spots that show a significant decrease in intensity in the "treated" (Cy5) channel compared to the "untreated" (Cy3) channel. These represent potential Cathepsin D substrates.

-

-

Protein Identification:

-

Excise the protein spots of interest from a preparative gel.

-

Perform in-gel tryptic digestion.

-

Identify the proteins using mass spectrometry (MALDI-TOF or LC-MS/MS).

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways related to Cathepsin D substrate specificity determination.

Caption: Workflow for PICS (Proteomic Identification of Cleavage Sites).

Caption: Principle of a fluorogenic Cathepsin D activity assay.

Caption: Cathepsin D as a downstream target of Wnt/β-catenin signaling.

References

- 1. Cathepsin D - Wikipedia [en.wikipedia.org]

- 2. Proteomic Identification of Cysteine Cathepsin Substrates Shed from the Surface of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteolytic Characteristics of Cathepsin D Related to the Recognition and Cleavage of Its Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolytic Characteristics of Cathepsin D Related to the Recognition and Cleavage of Its Target Proteins | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cathepsin E Cleavage Site Preferences: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin E is a non-lysosomal aspartic endopeptidase belonging to the peptidase A1 family, which also includes pepsin and Cathepsin D. It plays a crucial role in various physiological processes, including antigen presentation via the MHC class II pathway, generation of bioactive proteins, and has been implicated in neuronal cell death pathways.[1] Unlike many other cathepsins that are primarily active in the acidic environment of lysosomes, Cathepsin E is predominantly found in endosomal compartments and at the cell surface of various cell types, including immune cells like B lymphocytes and microglia, as well as epithelial cells.[1] Its unique localization and enzymatic properties make it a subject of significant interest in immunology and for the development of therapeutic agents.[2] This guide provides a comprehensive overview of Cathepsin E's cleavage site preferences, the experimental methodologies used to determine these specificities, and its role in key signaling pathways.

Data Presentation: Cathepsin E Cleavage Site Specificity

The substrate specificity of Cathepsin E has been elucidated through various techniques, including the sequencing of peptide pools and mass spectrometry-based proteomics. A defining characteristic of Cathepsin E is its strong preference for hydrophobic residues at the P1 and P1' positions, which flank the scissile bond. However, there are notable exceptions, with Valine and Isoleucine being disfavored at the P1 position.[1][3][4] The S2 and S2' subsites show a preference for hydrophilic amino acids.[1][4] The quantitative preferences for amino acids at each position from P4 to P4' are summarized in the table below, compiled from proteomic analysis of cleavage sites.

| Position | Preferred Residues | Disfavored Residues |

| P4 | Pro, Ala, Gly, Leu | Met, Phe, Tyr |

| P3 | Val, Leu, Ile | Pro, Gly |

| P2 | Val, Ala, Ile | Pro, Phe |

| P1 | Leu, Phe, Met, Tyr | Val, Ile, Pro, Gly |

| P1' | Val, Ile, Leu, Ala | Pro, Gly, His |

| P2' | Ala, Val | Pro |

| P3' | Leu, Val, Ala, Ile | Pro |

| P4' | Ala, Gly, Leu | Phe, Tyr |

Table 1: Summary of amino acid preferences at the P4 to P4' positions for Cathepsin E cleavage. Preferred and disfavored residues are based on their statistical over-representation and under-representation in identified cleavage sites.[5][6]

Experimental Protocols

The determination of Cathepsin E's cleavage site preferences relies on several key experimental methodologies. Detailed protocols for these techniques are outlined below.

Peptide Library Screening with N-terminal and C-terminal Sequencing

This method provides a direct way to determine the substrate specificity of a protease by analyzing the cleavage products of a complex peptide library.

a. Peptide Library Digestion:

-

A synthetic peptide library with randomized amino acid sequences is solubilized in a buffer compatible with Cathepsin E activity (e.g., 50 mM sodium acetate, pH 4.5).

-

Purified recombinant Cathepsin E is added to the peptide library solution at a specific enzyme-to-substrate ratio.

-

The digestion reaction is incubated at 37°C for a time course (e.g., 5, 30, 120 minutes) to generate a pool of cleavage products.[7]

-

The reaction is stopped by adding a protease inhibitor, such as pepstatin A.[1]

b. N-terminal Sequencing of Cleavage Products:

-

The resulting peptide mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The fractions containing the cleaved peptides are collected.

-

The N-terminal amino acid sequences of the peptides in the collected fractions are determined using an automated Edman degradation sequencer.

-

The identified N-terminal sequences correspond to the P1' position of the cleaved bond, providing information on the amino acid preferences at the C-terminal side of the scissile bond.[3][4]

c. C-terminal Sequencing of Cleavage Products:

-

A portion of the peptide digest is subjected to a chemical derivatization method that allows for the sequencing from the C-terminus.

-

The derivatized peptides are then analyzed by mass spectrometry to determine their C-terminal amino acid sequence.

-

The identified C-terminal sequences correspond to the P1 position of the cleaved bond, revealing the amino acid preferences at the N-terminal side of the scissile bond.[3]

Mass Spectrometry-Based Substrate Identification

This high-throughput approach allows for the identification of Cathepsin E substrates and their cleavage sites from complex protein mixtures, such as cell lysates.

a. Sample Preparation and Digestion:

-

A protein lysate from a relevant cell type (e.g., dendritic cells) is prepared.

-

The protein concentration is determined, and the sample is divided into a control and an experimental group.

-

The experimental group is incubated with active Cathepsin E, while the control group is incubated with an inactivated form of the enzyme or a buffer-only control.

-

The digestion is carried out under optimal conditions for Cathepsin E activity.

b. N-terminal Peptide Enrichment (e.g., N-CLAP or COFRADIC):

-

The primary amines of all proteins in both samples are blocked.

-

The N-terminal alpha-amines are then selectively labeled with a biotin (B1667282) tag.[2][8][9]

-

The proteins are then digested with a protease with known specificity, such as trypsin.

-

The biotin-labeled N-terminal peptides (representing the original N-termini and the new N-termini created by Cathepsin E cleavage) are enriched using streptavidin-coated beads.[2][8][9]

c. LC-MS/MS Analysis and Data Interpretation:

-

The enriched N-terminal peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

-

The resulting MS/MS spectra are searched against a protein database to identify the peptide sequences.

-

By comparing the identified N-terminal peptides from the Cathepsin E-treated sample with the control sample, the newly generated N-termini, and thus the cleavage sites of Cathepsin E, can be determined.[5]

Phage Display for Substrate Identification

Phage display is a powerful technique to screen vast libraries of peptides to identify high-affinity substrates for a protease.

a. Library Construction and Phage Preparation:

-

A library of phages is constructed, with each phage displaying a different random peptide sequence on its surface, typically fused to a coat protein.[10][11] An affinity tag (e.g., FLAG-tag) is often included in the fusion protein.

-

The phage library is amplified in E. coli and purified.

b. Selection of Cathepsin E Substrates:

-

The phage library is immobilized on a solid support via the affinity tag.

-

The immobilized phages are then incubated with purified Cathepsin E.

-

Phages displaying peptides that are substrates for Cathepsin E will be cleaved, releasing them from the solid support.

-

The released phages are collected and used to infect E. coli for amplification.

-

This selection and amplification process is repeated for several rounds to enrich for phages displaying the most efficiently cleaved substrates.

c. Substrate Identification:

-

After the final round of selection, the DNA from the enriched phage clones is isolated and sequenced.

-

The DNA sequences are translated to determine the amino acid sequences of the preferred peptide substrates for Cathepsin E.

Mandatory Visualizations

Signaling Pathways Involving Cathepsin E Cleavage

Cathepsin E's proteolytic activity is integral to specific signaling pathways. The following diagrams, generated using the DOT language, illustrate two such pathways.

Caption: MHC Class II Antigen Presentation Pathway involving Cathepsin E.

Caption: TRAIL-Induced Apoptosis Pathway mediated by Cathepsin E.

Conclusion

A thorough understanding of Cathepsin E's cleavage site preferences is paramount for elucidating its precise roles in health and disease. The methodologies described herein provide a robust framework for identifying its substrates and defining its specificity. This knowledge is not only crucial for basic research into immune regulation and other physiological processes but also holds significant potential for the development of novel diagnostics and targeted therapeutics. For instance, the design of specific inhibitors or activity-based probes for Cathepsin E could offer new avenues for treating autoimmune disorders or certain cancers where this enzyme is dysregulated.[2] The continued application of advanced proteomic techniques will undoubtedly further refine our understanding of this important protease and its impact on cellular signaling.

References

- 1. Involvement of cathepsin E in exogenous antigen processing in primary cultured murine microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Global profiling of protease cleavage sites by chemoselective labeling of protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate specificity of cathepsins D and E determined by N-terminal and C-terminal sequencing of peptide pools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolutionary conserved cathepsin E substrate specificity as defined by N-terminal and C-terminal sequencing of peptide pools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Global Identification of Peptidase Specificity by Multiplex Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global profiling of protease cleavage sites by chemoselective labeling of protein N-termini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High Throughput Substrate Phage Display for Protease Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-biolabs.com [creative-biolabs.com]

Exploring Cathepsin D Function: A Technical Guide to Fluorogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of utilizing fluorogenic substrates to explore the function of Cathepsin D (CTSD). Cathepsin D is a lysosomal aspartic protease crucial for protein turnover, antigen processing, and the activation of bioactive proteins.[1][2] Its dysregulation is implicated in various pathologies, including cancer and neurodegenerative disorders like Alzheimer's disease, making it a significant target for therapeutic research.[3][4][5] Fluorogenic assays offer a highly sensitive and continuous method for characterizing its enzymatic activity and for screening potential inhibitors.

The Principle of Fluorogenic Assays for Cathepsin D

Fluorogenic substrates for Cathepsin D are typically peptides that incorporate a specific cleavage sequence recognized by the enzyme. This peptide sequence is flanked by a fluorophore and a quencher molecule. In the intact substrate, the proximity of the quencher to the fluorophore suppresses its fluorescence through a process known as Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond by Cathepsin D, the fluorophore and quencher are separated. This separation eliminates the quenching effect, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3][6]

Common Fluorogenic Substrates for Cathepsin D

A variety of fluorogenic substrates have been developed to assay Cathepsin D activity. They differ in their peptide sequence, fluorophore-quencher pair, and kinetic properties. The choice of substrate can influence assay sensitivity and specificity.

| Substrate Sequence | Fluorophore | Quencher | Excitation (nm) | Emission (nm) | Citation(s) |

| GKPILFFRLK(Dnp)-DR-NH2 | MCA | Dnp | 328 | 460 | [7] |

| MOCAc-GKPILFFRLK(Dnp)-NH2 | MOCAc | Dnp | 328 | 393 | [6] |

| Ac-Arg-Gly-Phe-Phe-Pro-AFC | AFC | (none) | 395-400 | 495-505 | [8] |

| Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO2)-Tyr-Leu-Leu | p-nitrophenylalanine (quencher) | Tyrosine (fluorophore) | 260 | 303 | [9][10][11] |

| AcEE(EDANS)KPIXFFRLGK(DABCYL)E-NH2 | EDANS | DABCYL | N/A | N/A | [5] |

| Peptide with BODIPY and Methyl Red | BODIPY-FL | Methyl Red | 503 | 515-516 | [12][13] |

Note: N/A - Not available in the searched sources. Dnp - 2,4-dinitrophenyl; MCA - 7-Methoxycoumarin-4-acetic acid; MOCAc - (7-methoxycoumarin-4-yl)acetyl; AFC - 7-amino-4-trifluoromethylcoumarin; EDANS - 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid; DABCYL - 4-((4-(dimethylamino)phenyl)azo)benzoic acid.

Kinetic Parameters of Cathepsin D with Fluorogenic Substrates

The catalytic efficiency of Cathepsin D with different substrates is a critical parameter for assay design and interpretation. The kcat/Km value represents the enzyme's overall efficiency.

| Substrate | kcat/Km (μM⁻¹s⁻¹) | Citation(s) |

| Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO2)-Tyr-Leu-Leu | 1.3 | [9][10][11] |

| MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH2 | 15.6 | [6][14] |

| MOCAc-Gly-Lys-Pro-Ile-Ile-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH2 | 16.3 | [6][14] |

Experimental Protocols

General Cathepsin D Activity Assay

This protocol provides a generalized procedure for measuring Cathepsin D activity in cell lysates using a fluorogenic substrate.

Materials:

-

CD Cell Lysis Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors without aspartic protease inhibitors).

-

CD Reaction Buffer: (e.g., 0.1 M Sodium Acetate, pH 3.0-4.0).[10][15]

-

Fluorogenic Cathepsin D Substrate: (e.g., MCA-GKPILFFRLK(Dnp)-DR-NH2).[7]

-

Purified Cathepsin D or cell/tissue lysate.

-

96-well black, flat-bottom microplate.

-

Fluorescence microplate reader.

Procedure:

-

Sample Preparation (Cell Lysate): a. Collect approximately 1 x 10⁶ cells by centrifugation. b. Lyse the cell pellet in 200 µL of chilled CD Cell Lysis Buffer. c. Incubate on ice for 10 minutes.[7] d. Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet cell debris.[7] e. Transfer the clear supernatant (lysate) to a new, pre-chilled tube. f. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Assay Reaction: a. Add 5-50 µL of cell lysate to each well of the 96-well plate. For purified enzyme, use approximately 1-10 ng. b. Include a negative control (background) well containing only CD Cell Lysis Buffer. c. Adjust the total volume in each well to 50 µL with CD Cell Lysis Buffer. d. Prepare a Reaction Mix for the number of assays to be performed. For each well, mix 50 µL of CD Reaction Buffer and 2 µL of the 1 mM CD Substrate.[7] e. Add 52 µL of the Reaction Mix to each well, including controls.[7] f. Mix gently by tapping the plate.

-

Incubation and Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light. b. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 328/460 nm for MCA-based substrates).[7]

-

Data Analysis: a. Subtract the background fluorescence reading (from the negative control wells) from all sample readings. b. Express Cathepsin D activity as relative fluorescence units (RFU) per microgram of protein or per million cells.

Cathepsin D Inhibitor Screening Protocol

This protocol is adapted for screening potential inhibitors of Cathepsin D.

Materials:

-

Same as the activity assay, plus:

-

Test Inhibitors: Dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control Inhibitor: Pepstatin A (a potent aspartic protease inhibitor, IC50 < 0.1 nM).[16][17]

Procedure:

-

Enzyme and Inhibitor Pre-incubation: a. In a 96-well plate, prepare the following for each condition:

- Enzyme Control (100% Activity): 5 µL purified Cathepsin D + 10 µL Reaction Buffer + 35 µL Reaction Buffer.

- Inhibitor Reference Control: 5 µL Cathepsin D + 10 µL Pepstatin A solution + 35 µL Reaction Buffer.[16]

- Test Inhibitor Sample: 5 µL Cathepsin D + 10 µL Test Inhibitor + 35 µL Reaction Buffer.[16]

- Background Control: 50 µL Reaction Buffer.[16] b. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.[3] c. Pre-incubate the plate at 37°C for 10 minutes.[16]

-

Initiate Reaction: a. Prepare a Substrate Mix containing the fluorogenic substrate in CD Reaction Buffer. b. Add 50 µL of the Substrate Mix to each well to start the reaction.[16] c. Mix gently and incubate at 37°C for 1-2 hours, protected from light.[16]

-

Measurement and Analysis: a. Measure fluorescence as described in the activity assay protocol. b. Calculate the percent inhibition using the following formula: % Inhibition = [1 - (RFU_Test_Inhibitor - RFU_Background) / (RFU_Enzyme_Control - RFU_Background)] x 100

Cathepsin D Biosynthesis and Lysosomal Targeting

Cathepsin D is synthesized as a preproenzyme in the endoplasmic reticulum.[2][4] After cleavage of the signal peptide, the resulting procathepsin D is transported to the Golgi apparatus, where it is glycosylated with mannose-6-phosphate (B13060355) (M6P) residues.[2] These M6P tags act as a signal for sorting and transport to the lysosomes via M6P receptors.[2][18] Within the acidic environment of the lysosome, procathepsin D undergoes further proteolytic processing to become the mature, active two-chain enzyme.[4][18]

References

- 1. genecards.org [genecards.org]

- 2. CATHEPSIN D – MANY FUNCTIONS OF ONE ASPARTIC PROTEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Cathepsin D—Managing the Delicate Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of sensitive fluorogenic substrates for human cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of new fluorogenic substrates for the rapid and sensitive assay of cathepsin E and cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Ac-Arg-Gly-Phe-Phe-Pro-AFC (Cathepsin D Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 9. Fluorogenic Substrates for Cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. A fluorogenic, peptide-based probe for the detection of Cathepsin D in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of New Fluorogenic Substrates for the Rapid and Sensitive Assay of Cathepsin E and Cathepsin D [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. abcam.com [abcam.com]

- 17. 亞旭生物科技 [abscience.com.tw]

- 18. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Proteolytic Landscape: A Technical Guide to the Discovery of Novel Cathepsin E Substrates

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies for identifying and characterizing novel substrates of Cathepsin E, an aspartic protease implicated in various physiological and pathological processes. This document details key experimental protocols, presents a structured overview of identified substrates, and visualizes the intricate signaling pathways and experimental workflows involved in this critical area of research.

Introduction: The Enigmatic Role of Cathepsin E

Cathepsin E is a non-lysosomal aspartic protease that plays a crucial role in protein degradation, antigen presentation, and the induction of apoptosis. Its unique substrate specificity and involvement in diseases such as cancer and neurodegenerative disorders have made it a compelling target for therapeutic intervention. The identification of its physiological and pathological substrates is paramount to understanding its function and developing targeted therapies. This guide will delve into the advanced proteomic techniques that have enabled the large-scale discovery of Cathepsin E substrates.

Methodologies for Novel Substrate Discovery

The identification of protease substrates has been revolutionized by the advent of mass spectrometry-based proteomic techniques. Two powerful approaches, N-terminal COFRADIC and Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS), have been instrumental in elucidating the substrate repertoire of Cathepsin E.

N-terminal COFRADIC (COmbined FRActional DIagonal Chromatography)

This technique is designed to specifically isolate N-terminal peptides from a complex protein digest. By comparing the N-termini of proteins in the presence and absence of active Cathepsin E, novel cleavage events and thus, substrates, can be identified.

Experimental Protocol: N-terminal COFRADIC

-

Protein Extraction and Preparation: Extract total protein from the biological sample of interest (e.g., mouse dendritic cells). Reduce and alkylate the proteins to denature them and prepare for digestion.

-

Blocking of Primary Amines: Acetylate the primary amines (N-termini and lysine (B10760008) side chains) of the intact proteins.

-

Protease Digestion: Digest the protein mixture with trypsin. This will generate a mix of internal tryptic peptides (with a free N-terminus) and the original, now acetylated, N-terminal peptides.

-

Cathepsin E Digestion: In a parallel sample, incubate the protein extract with active Cathepsin E prior to trypsin digestion. This will generate new N-termini (neo-N-termini) at the cleavage sites.

-

First Dimension RP-HPLC: Separate the peptide mixtures by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

TNBSA Modification: Treat the collected fractions with 2,4,6-trinitrobenzenesulfonic acid (TNBSA), which modifies the free primary amines of the internal tryptic peptides, making them more hydrophobic. The original acetylated N-terminal peptides and the neo-N-termini from Cathepsin E cleavage remain unmodified.

-

Second Dimension RP-HPLC: Re-chromatograph the modified peptide fractions under the same conditions. The TNBSA-modified internal peptides will have a significant retention time shift, while the desired N-terminal peptides will elute at the same time.

-

Mass Spectrometry Analysis: Analyze the collected N-terminal peptides by LC-MS/MS to identify their sequences and the corresponding proteins. By comparing the identified neo-N-termini in the Cathepsin E-treated sample to the control, a comprehensive list of substrates can be generated.

Experimental Workflow: N-terminal COFRADIC

Caption: Workflow for identifying Cathepsin E substrates using N-terminal COFRADIC.

Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)

MSP-MS utilizes a library of synthetic peptides to rapidly determine the substrate specificity of a protease. By incubating Cathepsin E with this diverse peptide library, its preferred cleavage motifs can be identified.

Experimental Protocol: MSP-MS

-

Peptide Library: A library of 228 synthetic 14-mer peptides with high sequence diversity is used.

-

Enzyme Incubation: Incubate purified Cathepsin E with the peptide library at various time points.

-

Quenching: Stop the enzymatic reaction at each time point by adding a specific inhibitor (e.g., pepstatin A).

-

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cleaved peptide fragments.

-

Data Analysis: The cleavage sites are identified by comparing the fragmented peptides to the sequences of the original library peptides. The frequency of amino acids at each position relative to the cleavage site (P4 to P4') is used to generate a substrate specificity profile.

Experimental Workflow: MSP-MS

Caption: Workflow for determining Cathepsin E substrate specificity using MSP-MS.

Novel Cathepsin E Substrates: A Quantitative Overview

Through the application of advanced proteomic techniques, a significant number of novel Cathepsin E substrates have been identified. These studies provide valuable insights into the diverse cellular processes regulated by this protease.

| Technique | Number of Cleavage Sites Identified | Number of Protein Substrates Identified | Key Findings | Reference |

| N-terminal COFRADIC | 1,231 | 639 | Identification of a large set of substrates in a mouse dendritic cell proteome, providing insights into antigen processing.[1] | |

| MSP-MS | 114 | N/A (Peptide Library) | Characterized the substrate specificity, showing a preference for hydrophobic residues at the P1 and P1' positions.[2] |

Note: The complete list of identified substrates and their cleavage sites is extensive and can be found in the supplementary materials of the referenced publications.

Key Signaling Pathways Involving Cathepsin E

The discovery of novel substrates has been instrumental in elucidating the role of Cathepsin E in critical signaling pathways, including apoptosis and antigen presentation.

TRAIL-Mediated Apoptosis

Cathepsin E can cleave the membrane-bound Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), releasing a soluble form (sTRAIL) that can induce apoptosis in cancer cells.

Signaling Pathway: TRAIL-Mediated Apoptosis

References

The Dual Faces of Aspartic Proteases: A Technical Guide to Cathepsin D and E in Disease Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsins D and E are aspartic endopeptidases, a class of proteolytic enzymes primarily localized within the acidic environment of lysosomes.[1][2][3] Their fundamental physiological role involves the degradation and turnover of intracellular proteins, processing of hormones and growth factors, and antigen presentation.[3][4] Cathepsin D is ubiquitously expressed, playing a crucial housekeeping role in cellular proteostasis.[1][5][6] In contrast, Cathepsin E has a more restricted expression pattern, found predominantly in immune cells like antigen-presenting cells, and gastrointestinal tissues.[7][8][9] While essential for cellular maintenance, dysregulation of the synthesis, trafficking, or activity of these proteases is critically implicated in the pathogenesis of a wide spectrum of human diseases, ranging from cancer to neurodegenerative disorders. This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and quantitative data linking Cathepsin D and E to various pathologies, alongside detailed experimental protocols for their study.

I. Cathepsin D: From Housekeeper to Pathogenic Mediator

Cathepsin D (CTSD) is a lysosomal aspartyl protease synthesized as a precursor protein that undergoes proteolytic processing to become a dimer of disulfide-linked heavy and light chains.[3] Its optimal enzymatic activity occurs at an acidic pH (4.5-5.0), typical of the lysosomal lumen.[3] However, it retains some activity at neutral pH, allowing it to function in the extracellular space.[3] This dual-location activity contributes to its multifaceted role in disease.

The Role of Cathepsin D in Cancer

Overexpression and hypersecretion of Cathepsin D are hallmarks of numerous cancers, including breast, ovarian, prostate, and bladder cancers, and often correlate with poor prognosis and increased risk of metastasis.[1][10][11][12][13]

-

Tumor Progression and Metastasis: Secreted pro-Cathepsin D can act as a mitogen, stimulating cancer cell proliferation, angiogenesis, and fibroblast growth through both proteolytic and non-proteolytic mechanisms.[10][12] A catalytically inactive mutant of Cathepsin D was still found to be mitogenic, suggesting it can trigger a cell surface receptor.[10] In the acidic tumor microenvironment, its proteolytic activity can degrade the extracellular matrix, facilitating invasion.

-

Tumor Microenvironment Modulation: Recent studies show that cancer-cell-derived Cathepsin D can reprogram tumor-associated macrophages (TAMs) from an anti-tumor (M1) to a pro-tumor (M2) phenotype.[14] This M2 polarization is mediated through a TGFBI-CCL20 signaling axis, which in turn promotes epithelial-mesenchymal transition (EMT) and metastasis.[14]

-

Apoptosis Regulation: Cathepsin D has a dual role in apoptosis. Within the lysosome, it promotes cell survival. However, upon translocation to the cytosol during cellular stress, it can initiate a caspase-independent apoptotic cascade.[1][10]

The Role of Cathepsin D in Neurodegenerative Diseases

In the central nervous system, particularly in long-lived post-mitotic cells like neurons, Cathepsin D is vital for cellular homeostasis by degrading unfolded or aggregated proteins delivered via autophagy.[5][6][15][16] Its dysfunction is a key factor in the pathogenesis of several neurodegenerative disorders.

-

Substrate Accumulation: Many proteins that aggregate in neurodegenerative diseases are physiological substrates of Cathepsin D. These include amyloid precursor protein (APP), α-synuclein, and huntingtin.[5][15][16] Impaired Cathepsin D activity leads to the accumulation of these toxic protein aggregates, a central feature of Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease.[5][16][17][18]

-

Genetic Links: Mutations in the CTSD gene are directly linked to neuronal ceroid lipofuscinosis (NCL), a group of severe neurodegenerative lysosomal storage disorders.[1][19][20] Reduced Cathepsin D levels or activity have also been observed in the plasma and fibroblasts of AD and PD patients.[1][17] Interestingly, one PD-associated variant (A239V) was found to have increased enzymatic activity and enhanced α-synuclein degradation, highlighting the complex role of its activity levels in disease.[19]

-

Lysosomal Dysfunction: The failure to degrade substrates leads to lysosomal stress and membrane permeabilization, which can release active Cathepsin D and other hydrolases into the cytosol, triggering neuronal apoptosis.[1][6]

II. Cathepsin E: An Immune Modulator with Emerging Roles in Disease

Cathepsin E (CTSE) is a non-secretory aspartic protease primarily found in intracellular vesicles of the endo-lysosomal system. It shares structural similarities with Cathepsin D but has distinct functions, particularly within the immune system.

The Role of Cathepsin E in Immunity and Inflammation

The Role of Cathepsin E in Cancer

The role of Cathepsin E in cancer appears to be context-dependent, with evidence suggesting both pro- and anti-tumorigenic functions.

-

Biomarker Potential: CTSE expression has been identified as a potential early biomarker for Pancreatic Ductal Adenocarcinoma (PDAC) and is also expressed in precursor conditions like pancreatic cysts and chronic pancreatitis.[7]

-

Anti-Tumor Activity: Unlike Cathepsin D, some studies indicate an anti-tumor role for Cathepsin E. It has been shown to catalyze the proteolytic release of soluble TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand) from the surface of tumor cells.[21] This release of soluble TRAIL can then induce apoptosis in neighboring cancer cells, potentially preventing tumor growth and metastasis.[21] This function positions CTSE as a potential target for developing novel cancer therapies.

III. Quantitative Data Summary

The following tables summarize quantitative data regarding the expression, activity, and kinetic properties of Cathepsin D and E in various disease contexts.

Table 1: Cathepsin D Expression and Prognostic Value in Cancer

| Cancer Type | Expression Status | Correlation with Prognosis | Citation(s) |

|---|---|---|---|

| Breast Cancer | Overexpressed and hyper-secreted | Independent marker of poor prognosis, correlated with metastasis | [10][22] |

| Ovarian Cancer | Overexpressed | Associated with cancer aggressiveness | [1][12] |

| Prostate Cancer | Overexpressed | Associated with tumor progression | [1][12] |

| Gastric Cancer | Overexpressed | Implicated in cancer pathogenesis | [14] |

| Colorectal Cancer | High levels observed | Potential prognostic factor |[1] |

Table 2: Cathepsin D Levels and Activity in Neurodegenerative Diseases

| Disease | Sample Type | Finding | Implication | Citation(s) |

|---|---|---|---|---|

| Alzheimer's Disease | Plasma | Decreased levels | Potential diagnostic biomarker | [1][17] |

| Parkinson's Disease | Plasma | Decreased levels compared to controls | Potential diagnostic biomarker | [1][17] |

| Parkinson's Disease | Substantia Nigra | Reduced expression in a zebrafish model | Contributes to dopaminergic neuron degeneration | [1] |

| Neuronal Ceroid Lipofuscinosis | Brain/Various | Absence or severe reduction in activity | Causal role in disease pathogenesis |[1][6] |

Table 3: Kinetic Properties of Cathepsin D and E

| Enzyme | Substrate | kcat/Km (mM⁻¹·s⁻¹) | Optimal pH | Citation(s) |

|---|---|---|---|---|

| Cathepsin D | MOCAc-GKPILFFRLK(Dnp)-DR-NH₂ | 15.6 | 4.5 - 5.0 | [3][23] |

| Cathepsin E | MOCAc-GKPILFFRLK(Dnp)-DR-NH₂ | 10.9 | ~5.5 |[23] |

IV. Signaling Pathways and Experimental Workflows

Visual representations of key molecular pathways and experimental procedures.

Caption: Cathepsin D's dual role in cancer progression.

Caption: Role of Cathepsin D dysfunction in neurodegeneration.

Caption: Cathepsin D-mediated intrinsic apoptosis pathway.

Caption: Experimental workflow for a fluorometric Cathepsin D activity assay.

V. Experimental Protocols

Protocol: Fluorometric Cathepsin D Activity Assay

This protocol provides a method for measuring Cathepsin D activity in cell and tissue lysates using a fluorogenic substrate.

Materials:

-